Cyclohexylazanium;iodide
Description
Cyclohexylazanium iodide ([C₆H₁₁NH₃]⁺I⁻) is an ammonium iodide salt derived from cyclohexylamine. The compound consists of a protonated cyclohexylamine cation paired with an iodide anion.
Properties
IUPAC Name |
cyclohexylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRINYTHSORGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ammonium and Sulfonium Iodides
- Dimethylsulphonium Iodide [(CH₃)₂S⁺I⁻]: Physical Properties: Melting point of 165°C, significantly higher than many simple ammonium salts, indicating strong ionic interactions . Applications: Exhibits notable antimicrobial activity against Staphylococcus aureus, making it a candidate for biomedical applications . Contrast: Unlike Cyclohexylazanium iodide, the sulfonium cation in this compound introduces different electronic and steric effects, which may enhance thermal stability and bioactivity.
- Cyclohexylazanium iodide’s bulky cyclohexyl group may reduce solubility compared to smaller alkylammonium iodides but could improve stability in non-polar environments.
Iodide Ion Conductors
Schiff base iodide compounds, such as [o-FBz-1-APy]I₃ and [m-BrBz-1-APy]I₃ , demonstrate high ionic conductivity due to their unique structural frameworks:
- Conductivity :
- At 353 K, [o-FBz-1-APy]I₃ achieves a conductivity of 4.94 × 10⁻³ S cm⁻¹ , surpassing traditional iodide conductors like [Mn(en)₃]I₂ (1.37 × 10⁻⁶ S cm⁻¹ at 423 K) and CuPbI₃ (~10⁻⁸ S cm⁻¹ at 298 K) .
- Mechanism : Conductivity arises from iodide ion migration through supramolecular channels formed by the Schiff base ligands, enabling "ion hopping" .
- Contrast with Cyclohexylazanium Iodide : The absence of such channels in Cyclohexylazanium iodide likely results in lower ionic conductivity, emphasizing the critical role of structural design in ion-conductive materials.
Cyclohexyl Derivatives
- Iodocyclohexane (C₆H₁₁I):
Tabulated Comparisons
Table 1: Physical and Chemical Properties
Table 2: Conductivity Comparison of Iodide-Containing Compounds
| Compound | Conductivity (S cm⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| Cyclohexylazanium iodide | Not reported | – | – |
| [o-FBz-1-APy]I₃ | 4.94 × 10⁻³ | 353 | |
| [Mn(en)₃]I₂ | 1.37 × 10⁻⁶ | 423 | |
| CuPbI₃ | ~10⁻⁸ | 298 |
Research Findings and Discussion
- Structural Influence on Properties : The cation’s size and geometry profoundly impact physical and chemical behavior. For example, the sulfonium cation in Dimethylsulphonium iodide enhances thermal stability compared to ammonium analogs , while Schiff base ligands enable high ionic conductivity through ordered channel structures .
- Gaps in Data : Key properties of Cyclohexylazanium iodide, such as melting point and conductivity, remain unreported in the provided evidence, highlighting the need for further experimental characterization.
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